Acide 8-formyl-1-naphtöïque

Vue d'ensemble

Description

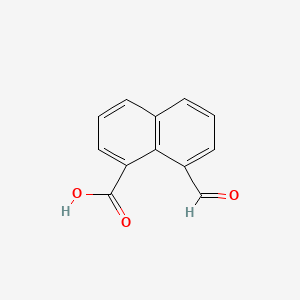

8-Formyl-1-naphthoic acid, also known as 1,8-Naphthalaldehydic acid, is a chemical compound with the molecular formula C12H8O3 and a molecular weight of 200.19 . The molecule consists of 8 hydrogen atoms, 12 carbon atoms, and 3 oxygen atoms .

Molecular Structure Analysis

The 8-Formyl-1-naphthoic acid molecule contains a total of 24 bonds; 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 aldehyde (aromatic) .Physical And Chemical Properties Analysis

8-Formyl-1-naphthoic acid has a boiling point of 441.2±18.0 °C at 760 mmHg. It has a vapor pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 73.6±3.0 kJ/mol . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique

Réactifs de marquage fluorescent

L'acide 1,8-naphtalaldéhydique et ses dérivés sont largement utilisés comme réactifs de marquage fluorescent en recherche biologique. Ces composés présentent une grande stabilité et des propriétés de fluorescence dans différentes conditions. Plus précisément, quatre dérivés de l'acide 1,8-naphtalaldéhydique (1 à 4) ont été synthétisés par une réaction de substitution nucléophile aromatique. Ces dérivés présentent une longue longueur d'onde d'émission autour de 600 nm et une grande solubilité dans les solvants polaires. Notamment, ils présentent l'émission la plus longue (624-629 nm) dans l'eau, et leur intensité de fluorescence reste constante sur une plage de pH de 4 à 11. Ces caractéristiques uniques en font d'excellents candidats pour le marquage des biomolécules dans les systèmes biologiques .

Capteurs chimiques fluorescents

Les dérivés fonctionnalisés de l'acide 1,8-naphtalaldéhydique ont attiré l'attention en tant que capteurs chimiques fluorescents. Ces molécules présentent une grande sélectivité et une grande sensibilité pour la détection de molécules cibles. En surveillant les changements de durée de vie, d'intensité et de longueur d'onde d'émission de la fluorescence après liaison à des cibles spécifiques, les chercheurs peuvent concevoir des méthodes de détection sensibles et non invasives. Ces capteurs chimiques trouvent des applications dans la surveillance environnementale, le diagnostic médical et la découverte de médicaments .

Agents de ciblage de l'ADN

En recherche anticancéreuse, les dérivés de l'acide 1,8-naphtalaldéhydique se sont montrés prometteurs en raison de leur capacité de liaison à l'ADN. Ces composés sont stables dans des conditions physiologiques et peuvent servir d'agents de ciblage de l'ADN potentiels. La compréhension de leurs interactions avec l'ADN peut conduire à de nouvelles stratégies thérapeutiques pour le traitement du cancer .

Imagerie cellulaire

La forte émission fluorescente et la photostabilité des dérivés de l'acide 1,8-naphtalaldéhydique en font des outils précieux pour l'imagerie cellulaire. Les chercheurs utilisent ces composés pour visualiser les structures cellulaires, suivre les processus cellulaires et étudier la dynamique intracellulaire. Leur longue longueur d'onde d'émission minimise les interférences de l'autofluorescence dans les cellules vivantes .

Synthèse organique et réactifs chimiques

Au-delà de leurs applications biologiques, les dérivés de l'acide 1,8-naphtalaldéhydique trouvent une utilisation dans la synthèse organique. Les chimistes les utilisent comme blocs de construction pour des molécules plus complexes. De plus, ils servent de réactifs chimiques dans diverses réactions en raison de leur structure et de leur réactivité uniques.

En résumé, l'acide 1,8-naphtalaldéhydique et ses dérivés offrent une gamme diversifiée d'applications, du marquage biologique à l'utilisation de l'énergie solaire. Les chercheurs continuent d'explorer leur potentiel dans divers domaines scientifiques, stimulés par leurs propriétés et leur polyvalence intrigantes . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à demander !

Safety and Hazards

8-Formyl-1-naphthoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .

Mécanisme D'action

Target of Action

It’s known that this compound interacts with functional groups in its environment .

Mode of Action

8-Formyl-1-naphthoic acid, also known as 1,8-Naphthalaldehydic acid, shows two types of interaction between its functional groups. In the more commonly observed case, a carboxylate oxygen lies close to the aldehyde carbonyl carbon atom and makes an n–pi* interaction . In two other cases, the carboxylate group has rotated so that the aldehyde now directs its hydrogen atom at the face of the carboxylate group and forms a surprisingly short contact with the carbon atom . This interaction is likely to be electrostatic in nature .

Biochemical Pathways

Related compounds such as naphthalene and substituted naphthalenes are known to be degraded by various bacterial species . The degradation of these compounds is initiated by double hydroxylation of the aromatic ring adjacent to the one bearing the carboxyl group .

Pharmacokinetics

Its physical properties such as melting point, boiling point, and density have been reported .

Result of Action

The interactions between its functional groups could potentially influence its behavior in a biological system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Formyl-1-naphthoic acid. For instance, the compound’s interactions with its environment could be influenced by factors such as pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

8-formylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHDIWAOQIRETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064012 | |

| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5811-87-0 | |

| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5811-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxylic acid, 8-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005811870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthaldehydic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxylic acid, 8-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-formyl-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 1,8-Naphthalaldehydic acid be utilized in the synthesis of bicyclic lactams?

A: 1,8-Naphthalaldehydic acid serves as a versatile starting material in the synthesis of diverse bicyclic lactams []. Building upon Meyers' method, researchers have successfully synthesized 6,5, 6,6, and 6,7-fused bicyclic lactams by reacting 1,8-Naphthalaldehydic acid with various amino alcohols, including L-serine, diamines, and ethanethiol, without requiring any catalyst []. Furthermore, reacting 1,8-Naphthalaldehydic acid with (R)-phenylglycinol yields the 6,5-fused bicyclic lactam with exceptional diastereoselectivity, exceeding 98:2 []. These findings highlight the utility of 1,8-Naphthalaldehydic acid as a valuable building block in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1580855.png)